molecular formula C11H12N2O B13139404 2-methyl-4,5-dihydro-[3,4'-bipyridin]-6(1H)-one CAS No. 89733-48-2

2-methyl-4,5-dihydro-[3,4'-bipyridin]-6(1H)-one

Cat. No.: B13139404
CAS No.: 89733-48-2
M. Wt: 188.23 g/mol
InChI Key: VCUHSTJXMRYVJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-4,5-dihydro-[3,4’-bipyridin]-6(1H)-one is a heterocyclic compound that belongs to the class of bipyridines This compound is characterized by its unique structure, which includes two pyridine rings connected by a dihydro bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4,5-dihydro-[3,4’-bipyridin]-6(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-methylpyridine with a suitable aldehyde or ketone in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4,5-dihydro-[3,4’-bipyridin]-6(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into fully saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions include N-oxides, fully saturated bipyridines, and various substituted derivatives with functional groups like halogens, alkyl, or aryl groups.

Scientific Research Applications

2-methyl-4,5-dihydro-[3,4’-bipyridin]-6(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It finds applications in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-methyl-4,5-dihydro-[3,4’-bipyridin]-6(1H)-one involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the functional groups present. The compound may also interact with cellular receptors, modulating signaling pathways and affecting cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    2,2’-bipyridine: A well-known ligand in coordination chemistry.

    4,4’-bipyridine: Used in the synthesis of coordination polymers and metal-organic frameworks.

    1,10-phenanthroline: Another heterocyclic compound with applications in coordination chemistry and as a chelating agent.

Uniqueness

2-methyl-4,5-dihydro-[3,4’-bipyridin]-6(1H)-one is unique due to its specific substitution pattern and dihydro bridge, which confer distinct chemical and biological properties

Properties

CAS No.

89733-48-2

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

6-methyl-5-pyridin-4-yl-3,4-dihydro-1H-pyridin-2-one

InChI

InChI=1S/C11H12N2O/c1-8-10(2-3-11(14)13-8)9-4-6-12-7-5-9/h4-7H,2-3H2,1H3,(H,13,14)

InChI Key

VCUHSTJXMRYVJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCC(=O)N1)C2=CC=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.